

Application Notes and Protocols: Synthesis and Radiolabeling of MIP-1095 with Iodine-131

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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

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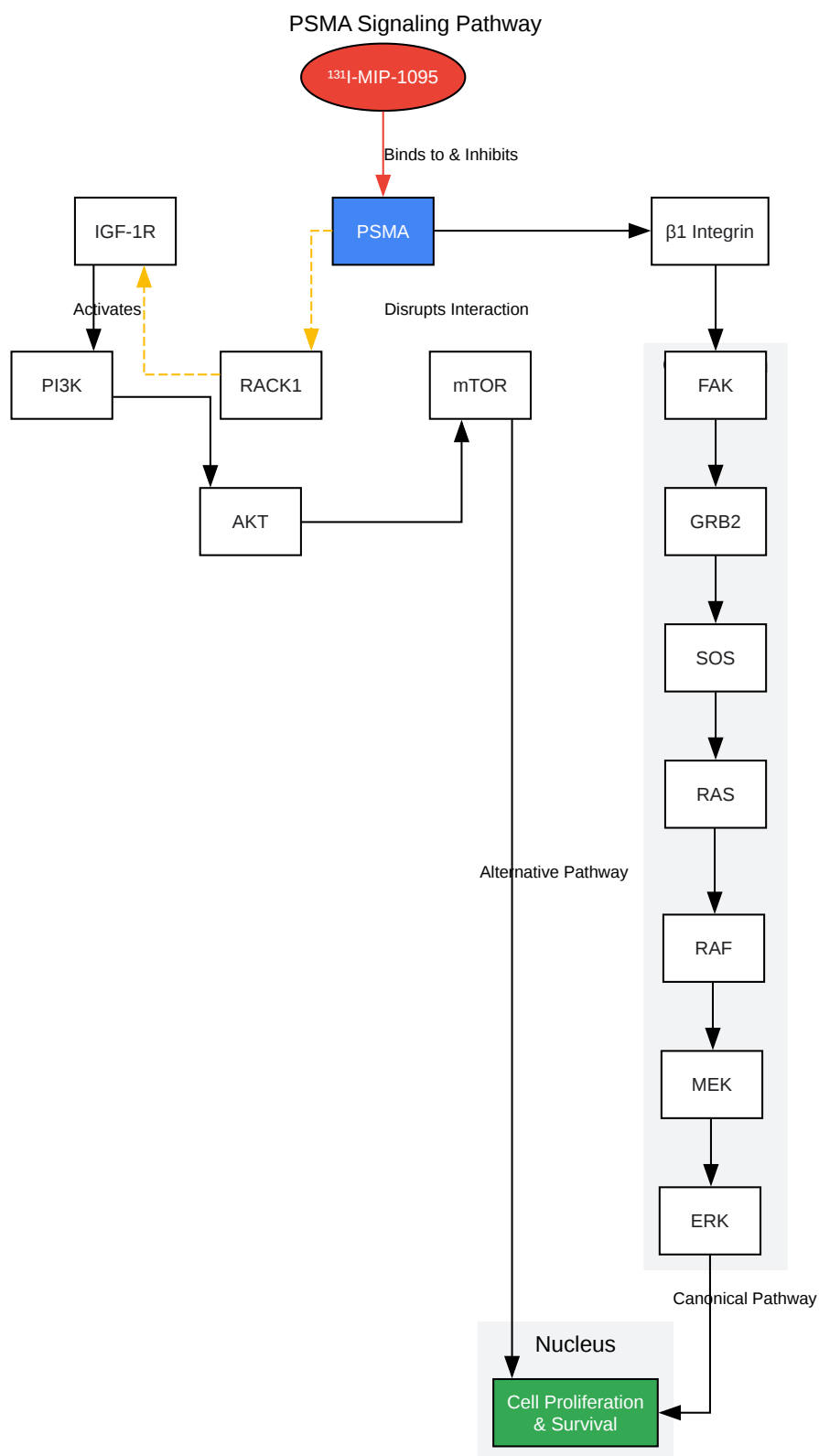
For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095 is a urea-based small molecule inhibitor of the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][2] When radiolabeled with Iodine-131 (^{131}I), a beta- and gamma-emitting radionuclide, ^{131}I -**MIP-1095** becomes a promising theranostic agent for the targeted radiotherapy of metastatic castration-resistant prostate cancer (mCRPC).[3][4] The gamma emissions of ^{131}I allow for scintigraphic imaging, while the beta particles deliver a cytotoxic radiation dose to the tumor cells. This document provides detailed protocols for the synthesis and quality control of ^{131}I -**MIP-1095**.

Signaling Pathway of PSMA

MIP-1095 targets PSMA, which is involved in cellular signaling pathways that promote prostate cancer progression. Upon binding of its natural ligand or inhibitors like **MIP-1095**, PSMA can modulate intracellular signaling cascades. One key pathway involves the interaction of PSMA with $\beta 1$ integrin, which can influence cell adhesion and survival. PSMA has been shown to redirect signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor cell survival and proliferation. The binding of ^{131}I -**MIP-1095** to PSMA not only facilitates the delivery of a lethal radiation dose but may also interfere with these pro-survival signaling pathways.

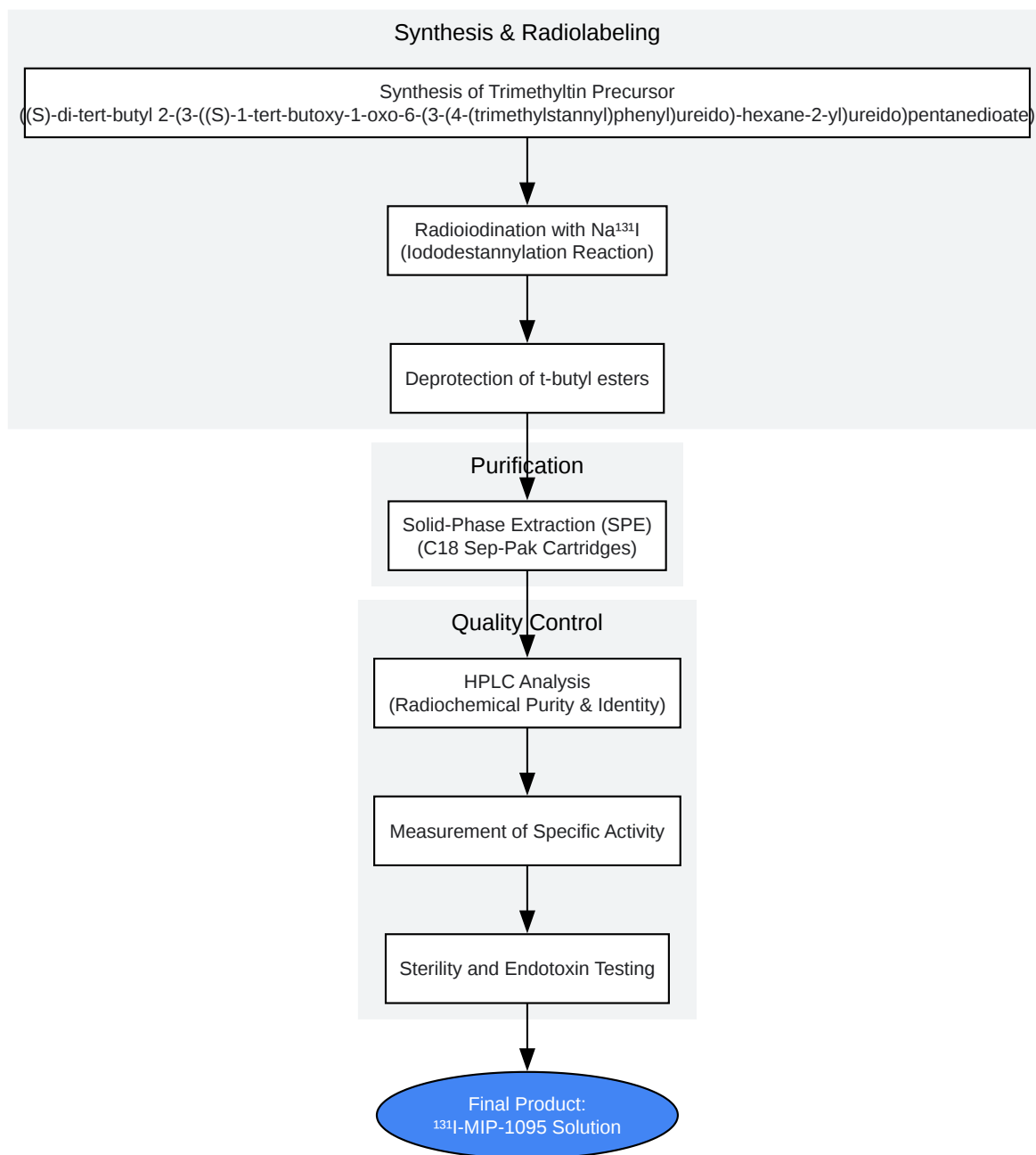


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Caption: PSMA signaling and ¹³¹I-MIP-1095 interaction.

Experimental Workflow

The overall workflow for the preparation and quality control of ^{131}I -**MIP-1095** involves several key stages, from the synthesis of the precursor to the final product verification.

Experimental Workflow for ^{131}I -MIP-1095 Synthesis[Click to download full resolution via product page](#)Caption: Workflow for ^{131}I -MIP-1095 synthesis.

Data Presentation

Parameter	Reported Value	Reference
Radiochemical Yield (RCY)	50-70%	[5]
38-78%		
Radiochemical Purity (RCP)	>95%	[5]
97% (average)		
Specific Activity (SA)	≥ 148 GBq/μmol	[5]
55.5 to 236.8 MBq/μmol		

Experimental Protocols

Synthesis of the Trimethyltin Precursor

The precursor for the radioiodination is (S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate. The synthesis of this precursor is a multi-step process that is typically performed by specialized chemists. For research purposes, it is often sourced from commercial vendors or synthesized in-house by medicinal chemistry laboratories. The general approach involves the coupling of protected amino acid derivatives and the introduction of the trimethylstannyl group to an aromatic ring.

Radiolabeling of MIP-1095 with Iodine-131

This protocol is based on the iododestannylation of the trimethyltin precursor.

Materials:

- (S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (**MIP-1095** precursor)
- Sodium Iodide (Na¹³¹I) solution (1.85–3.7 GBq)
- Ethanol
- Acetic acid

- 30% Hydrogen peroxide (H_2O_2)
- Trifluoroacetic acid (TFA)
- C18 Sep-Pak cartridges
- Sterile water for injection
- 0.9% Saline solution

Procedure:

- Preparation of Reagents:
 - Prepare a solution of the **MIP-1095** precursor in ethanol.
 - Prepare a fresh oxidizing solution by mixing 30% hydrogen peroxide with acetic acid.
- Radioiodination Reaction:
 - In a shielded vial, combine the Na^{131}I solution with the ethanolic solution of the **MIP-1095** precursor.
 - Add the freshly prepared oxidizing solution (H_2O_2 /acetic acid) to initiate the iododestannylation reaction.
 - Allow the reaction to proceed at room temperature for approximately 10-15 minutes.
- Deprotection:
 - Following the radioiodination, add trifluoroacetic acid (TFA) to the reaction mixture to remove the tert-butyl protecting groups.
 - Incubate the mixture at room temperature for 20-30 minutes.
- Purification:
 - Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

- Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
- Wash the cartridge with sterile water to remove unreacted ^{131}I and other hydrophilic impurities.
- Elute the ^{131}I -labeled tri-tert-butyl ester intermediate with ethanol.
- The final deprotected ^{131}I -**MIP-1095** is then typically reformulated in a physiologically compatible buffer, such as 0.9% saline.

Quality Control

3.1. Radiochemical Purity and Identity by HPLC

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.

HPLC Conditions:

- Column: Chromolith® Performance RP-18e (100 x 3 mm) or equivalent reverse-phase column.
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
- Gradient: Linear gradient from 0% to 100% B over 5 minutes.
- Flow Rate: 1.0 mL/min.
- UV Detection: 214 nm.

Procedure:

- Inject a small aliquot of the final ^{131}I -**MIP-1095** product onto the HPLC system.
- Monitor the chromatogram from both the UV and radioactivity detectors.

- The identity of ^{131}I -**MIP-1095** is confirmed by comparing its retention time with that of a non-radioactive **MIP-1095** reference standard.
- Radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to ^{131}I -**MIP-1095** and dividing it by the total integrated area of all radioactive peaks in the chromatogram.

3.2. Specific Activity

The specific activity is a measure of the amount of radioactivity per unit mass of the compound. It is typically determined by dividing the total radioactivity of the final product (measured using a dose calibrator) by the mass of **MIP-1095**, which can be quantified from the HPLC chromatogram by comparing the UV peak area to a standard curve of the non-radioactive reference compound.

3.3. Sterility and Endotoxin Testing

For clinical applications, the final product must be tested for sterility and endotoxins according to standard pharmacopeial methods to ensure patient safety.

Conclusion

The synthesis and radiolabeling of **MIP-1095** with Iodine-131 provides a valuable tool for the targeted radiotherapy of prostate cancer. The protocols outlined in this document, when followed with appropriate radiochemical safety practices, can yield a high-purity product suitable for preclinical and clinical research. Adherence to rigorous quality control procedures is essential to ensure the safety and efficacy of this radiopharmaceutical.

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